

In-Depth Technical Guide to the Spectroscopic Data of Glycosmistic Acid

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Compound of Interest

Compound Name: Glycosmistic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Glycosmistic Acid**, a naturally occurring lignan derivative. The information presented herein is intended to support researchers and scientists in the identification, characterization, and further development of this compound.

Chemical Structure and Properties

Glycosmistic Acid, systematically named 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran, is a complex molecule first isolated from *Glycosmis citrifolia*. Its structure features a dihydrobenzofuran core, representing a dimer of ferulic acid and coniferyl alcohol.

Molecular Formula: C₂₀H₂₀O₈ Molecular Weight: 388.37 g/mol CAS Number: 443908-19-8

Spectroscopic Data

The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Glycosmistic Acid**. This information is critical for the unambiguous identification and structural elucidation of the compound.

¹H NMR Spectroscopic Data (DMSO-d₆)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-H	5.60	d	6.5
3-H	4.15	m	
4-H	6.95	s	
6-H	7.10	s	
7-OCH ₃	3.85	s	
2'-H	7.05	d	1.8
5'-H	6.80	d	8.2
6'-H	6.90	dd	8.2, 1.8
3'-OCH ₃	3.80	s	
7'-CH ₂ OH	3.60	m	
8' (α)-H	7.50	d	15.9
9' (β)-H	6.45	d	15.9

¹³C NMR Spectroscopic Data (DMSO-d₆)

Position	Chemical Shift (δ , ppm)
2	87.5
3	52.0
4	110.2
4a	128.0
5	126.5
6	115.8
7	148.0
7a	145.5
1'	130.5
2'	112.0
3'	147.8
4'	145.2
5'	115.5
6'	118.9
7'-CH ₂ OH	62.5
8' (α)	145.0
9' (β)	116.5
COOH	168.0
7-OCH ₃	56.0
3'-OCH ₃	55.8

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-ESI-MS) data is crucial for confirming the molecular formula of **Glycosmistic Acid**.

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	389.1236	389.1231
[M-H] ⁻	387.1079	387.1085

Key Fragmentation Pathways:

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. Common fragmentation of **Glycosmistic Acid** involves the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the side chains.

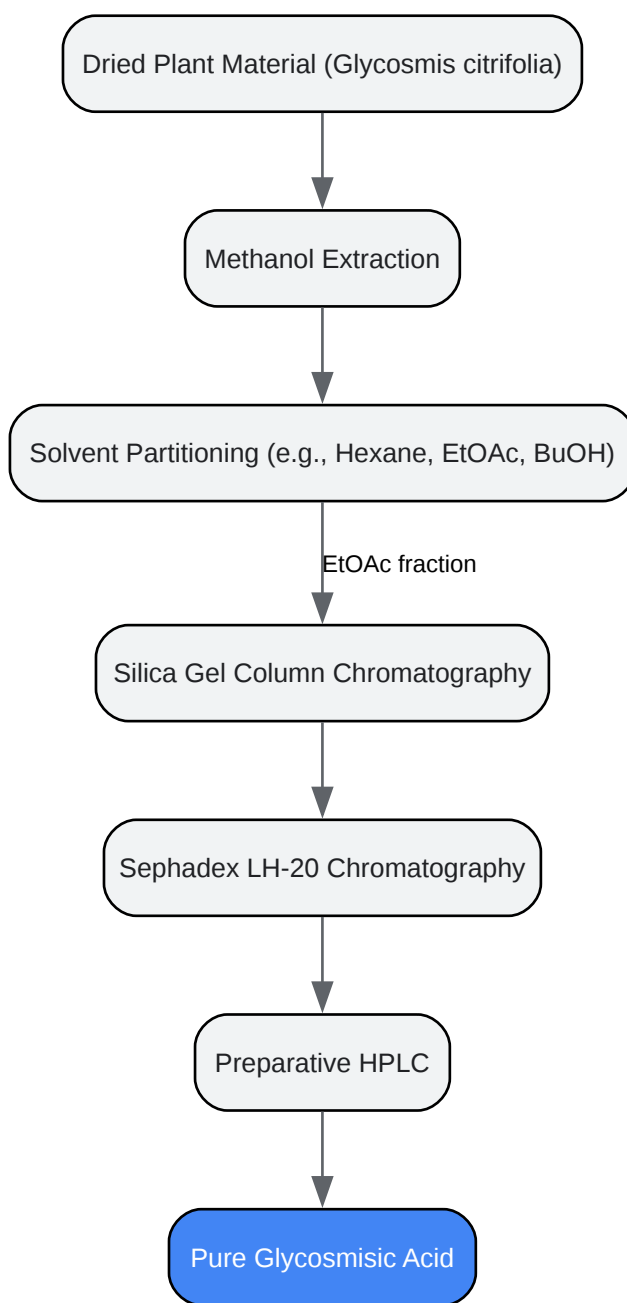
Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **Glycosmistic Acid**, based on standard methodologies for natural product characterization.

Isolation of Glycosmistic Acid

Glycosmistic Acid can be isolated from the methanolic extract of the dried, powdered plant material of *Glycosmis citrifolia*. The extract is typically subjected to a series of chromatographic separations.

Workflow for Isolation:



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Caption: General workflow for the isolation of **Glycosmistic Acid**.

NMR Spectroscopy

- Sample Preparation: 5-10 mg of purified **Glycosmistic Acid** is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

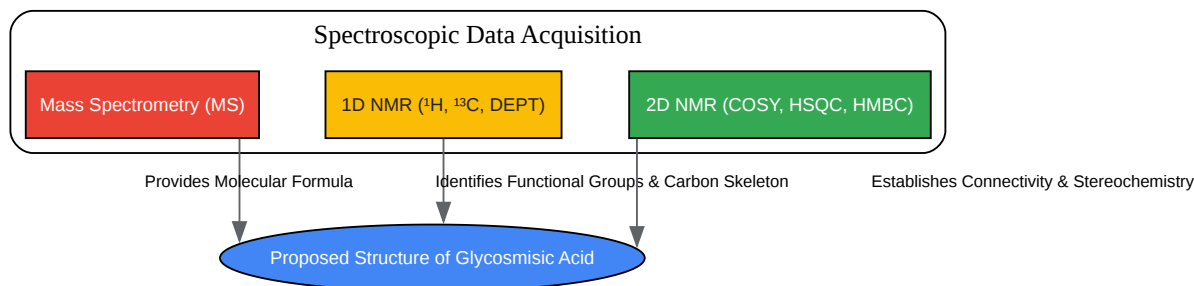
- Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
- ^1H NMR: Standard parameters are used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- ^{13}C NMR: A proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024-2048 scans. DEPT experiments can be performed to aid in the assignment of carbon multiplicities.
- 2D NMR: COSY, HSQC, and HMBC experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry

- Sample Preparation: A dilute solution of **Glycosmistic Acid** (approximately 10-50 $\mu\text{g/mL}$) is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analysis Mode: Data is typically acquired in both positive and negative ion modes to observe the protonated ($[\text{M}+\text{H}]^+$) and deprotonated ($[\text{M}-\text{H}]^-$) molecular ions.
- Tandem MS (MS/MS): Fragmentation data is obtained by selecting the molecular ion with the quadrupole and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Logical Relationships in Structure Elucidation

The structural elucidation of **Glycosmistic Acid** relies on the integration of data from various spectroscopic techniques. The following diagram illustrates the logical flow of this process.



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Caption: Logical workflow for the structural elucidation of **Glycosmistic Acid**.

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